Dodecanoic-2,2-D2 acid

Übersicht

Beschreibung

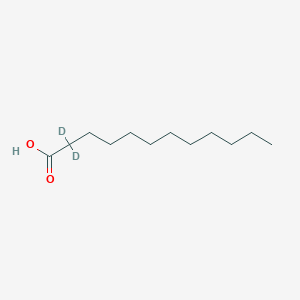

Lauric Acid-d2, also known as dodecanoic acid-d2, is a deuterium-labeled form of lauric acid. Lauric acid is a saturated fatty acid with a 12-carbon atom chain, commonly found in coconut oil and palm kernel oil. The deuterium labeling in Lauric Acid-d2 makes it particularly useful in scientific research, especially in studies involving metabolic pathways and reaction mechanisms .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Laurinsäure-d2 kann durch Deuterierung von Laurinsäure synthetisiert werden. Dieser Prozess beinhaltet den Austausch von Wasserstoffatomen durch Deuteriumatome. Eine gängige Methode ist die katalytische Austauschreaktion unter Verwendung von Deuteriumgas (D2) in Gegenwart eines geeigneten Katalysators, wie z. B. Palladium auf Kohlenstoff (Pd/C). Die Reaktion wird typischerweise unter hohem Druck und erhöhten Temperaturen durchgeführt, um eine vollständige Deuterierung zu gewährleisten .

Industrielle Produktionsmethoden: Die industrielle Produktion von Laurinsäure-d2 folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Der Prozess umfasst die Verwendung von Hochdruckreaktoren und kontinuierlichen Fließsystemen, um eine effiziente Deuterierung zu erreichen. Die Reinheit des Endprodukts wird durch mehrere Reinigungsschritte, einschließlich Destillation und Kristallisation, sichergestellt .

Analyse Chemischer Reaktionen

Reaktionstypen: Laurinsäure-d2 unterliegt verschiedenen chemischen Reaktionen, darunter:

Veresterung: Reaktion mit Alkoholen zur Bildung von Estern.

Oxidation: Umsetzung zu Laurinsäurederivaten wie Laurinaldehyd und Laurinsäureperoxiden.

Reduktion: Bildung von Laurylalkohol durch Reduktionsreaktionen.

Substitution: Halogenierungsreaktionen zur Bildung von Laurylhalogeniden.

Häufige Reagenzien und Bedingungen:

Veresterung: Umfasst typischerweise die Verwendung von Alkoholen und Säurekatalysatoren wie Schwefelsäure oder p-Toluolsulfonsäure.

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Halogenierungsreaktionen verwenden oft Reagenzien wie Chlor oder Brom in Gegenwart von Licht oder einem Katalysator.

Hauptprodukte:

Veresterung: Lauryl-Ester.

Oxidation: Laurinaldehyd, Laurinsäureperoxide.

Reduktion: Laurylalkohol.

Substitution: Laurylhalogenide.

Wissenschaftliche Forschungsanwendungen

Isotope Tracing in Scientific Studies

One of the primary applications of Dodecanoic-2,2-D2 acid is its role as an isotope tracer . The presence of deuterium (D) allows researchers to track the compound's behavior in biological systems without significantly altering its chemical properties. This capability is crucial for studies involving metabolic pathways and compound interactions.

Key Benefits:

- Minimal Disruption: The incorporation of deuterium causes minimal disruption to the overall structure and function of the molecule compared to more extensive modifications.

- Behavior Monitoring: Researchers can monitor the fate and behavior of this compound within a system by tracking the incorporation and position of the deuterium label.

Mass Spectrometry Applications

This compound is particularly useful in mass spectrometry (MS) analysis. The distinct mass shift caused by deuterium allows for differentiation between this compound and its non-labeled counterpart.

Applications in Mass Spectrometry:

- Complex Mixture Analysis: It enables researchers to distinguish between labeled and unlabeled compounds in complex mixtures, enhancing the accuracy of quantitative analyses.

- Structural Elucidation: The mass shift can also assist in elucidating structural information about fatty acids and their derivatives.

Biomedical Research Applications

This compound has been investigated for its potential biomedical applications, particularly due to the inherent properties shared with lauric acid.

Key Findings:

- Antimicrobial Activity: Research indicates that lauric acid exhibits broad-spectrum antimicrobial activity, which may extend to its deuterated form .

- Anti-inflammatory Properties: Studies suggest that lauric acid can reduce inflammation and may have implications in treating conditions like benign prostatic hyperplasia and neuroinflammation .

- Neuroprotective Effects: The compound has been explored for its potential role in protecting against neurodegenerative diseases by modulating Aβ oligomer stability .

Several studies have documented the applications of this compound:

Case Study 1: Metabolic Pathway Analysis

A study utilized this compound as a tracer to investigate lipid metabolism pathways in mammalian cells. The results demonstrated how deuterated fatty acids could provide insights into metabolic fluxes without altering cellular functions significantly.

Case Study 2: Drug Development

Research on lauric acid derivatives has indicated potential therapeutic benefits for conditions such as diabetes and cardiovascular diseases. The deuterated form may enhance pharmacokinetic profiles due to its isotopic labeling.

Wirkmechanismus

The mechanism of action of Lauric Acid-d2 involves its incorporation into metabolic pathways where it mimics the behavior of natural lauric acid. The deuterium labeling allows for precise tracking of its metabolic fate. Lauric acid is known to target cell membranes, disrupting their integrity and leading to antimicrobial effects. It also influences various signaling pathways, including the PI3K/AKT pathway, which is involved in cell proliferation and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Laurinsäure-d2 kann mit anderen mittelkettigen Fettsäuren verglichen werden, wie z. B.:

Caprinsäure (C10): Ähnlich in der Struktur, aber mit einer kürzeren Kohlenstoffkette. Sie hat unterschiedliche metabolische Eigenschaften und ist weniger wirksam als antimikrobielles Mittel.

Myristinsäure (C14): Längere Kohlenstoffkette, was zu unterschiedlichen physikalischen und chemischen Eigenschaften führt. Sie kommt häufiger in tierischen Fetten vor.

Palmitinsäure (C16): Signifikant längere Kohlenstoffkette, was zu unterschiedlichen metabolischen und physiologischen Wirkungen führt

Laurinsäure-d2 ist aufgrund ihrer Deuteriummarkierung einzigartig, die in Forschungsanwendungen eindeutige Vorteile bietet und detaillierte Studien von Stoffwechselwegen und Reaktionsmechanismen ermöglicht.

Biologische Aktivität

Dodecanoic-2,2-D2 acid, also known as Lauric-2,2-D2 acid or α-Dideuterododecanoic acid , is a saturated fatty acid with significant biological activity. It is primarily utilized in scientific research as an isotope tracer due to its unique deuterium labeling, which allows for precise tracking in various biological systems. This article discusses its biological activities, applications, and relevant research findings.

- Molecular Formula : CHDO

- CAS Number : 64118-39-4

- Molecular Weight : 202.33 g/mol

- Physical State : Solid at room temperature

Biological Activities

This compound exhibits several notable biological activities:

-

Antimicrobial Properties :

- Dodecanoic acid has demonstrated effectiveness against various pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial membranes and inhibiting growth.

- A study indicated that lauric acid can inhibit the growth of Staphylococcus aureus and Candida albicans, suggesting potential applications in food preservation and personal care products.

- Neuroprotective Effects :

-

Metabolic Effects :

- Medium-chain fatty acids (MCFAs), including dodecanoic acid, are rapidly metabolized for energy. They are absorbed directly into the bloodstream and can be utilized by tissues more efficiently than long-chain fatty acids.

- Studies suggest that MCFAs may enhance energy expenditure and promote weight loss, making them of interest in obesity research.

Applications

The unique properties of this compound make it valuable in various applications:

- Isotope Tracing : The deuterium label allows researchers to monitor metabolic pathways and interactions within biological systems without significantly altering the compound's behavior .

- Mass Spectrometry : The distinct mass shift from deuterium enables differentiation between labeled and unlabeled compounds in complex mixtures, facilitating advanced analytical techniques.

Case Studies

-

Antimicrobial Efficacy :

- A comparative study evaluated the antimicrobial effects of dodecanoic acid against common foodborne pathogens. Results indicated a significant reduction in bacterial counts when treated with concentrations as low as 0.5%.

- Impact on Aβ Oligomers :

- Metabolic Studies :

Comparative Analysis

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Dodecanoic Acid | CHO | Antimicrobial; energy-dense |

| Myristic Acid | CHO | Longer carbon chain; found in nutmeg oil |

| Palmitic Acid | CHO | Commonly found in palm oil; higher melting point |

| Caprylic Acid | CHO | Shorter chain; known for rapid metabolism |

Eigenschaften

IUPAC Name |

2,2-dideuteriododecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14)/i11D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POULHZVOKOAJMA-ZWGOZCLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCCCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70481362 | |

| Record name | Lauric-2,2-d2 acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70481362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64118-39-4 | |

| Record name | Lauric-2,2-d2 acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70481362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.